N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-[butyl(methyl)amino]ethyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-3-4-6-17(2)7-5-15-11(19)10-12(20)16-14-18(13(10)21)8-9-22-14/h8-9,20H,3-7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLSRSXIVZPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the construction of the pyrimidine ring through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine .
Scientific Research Applications
N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a common thiazolo[3,2-a]pyrimidine core with multiple analogs (Table 1). Key structural variations occur at the carboxamide side chain and substituents on the pyrimidine ring:
Key Observations :
- The butyl(methyl)aminoethyl side chain in the target compound introduces a flexible aliphatic tertiary amine, which contrasts with the aromatic (e.g., phenethyl or benzyl) or ester-based substituents in analogs. This may confer distinct solubility and pharmacokinetic profiles .
- The 7-hydroxy and 5-oxo groups are conserved across most analogs, suggesting their role in hydrogen bonding or metal coordination, which could be critical for bioactivity or crystal packing .
Physicochemical and Crystallographic Properties
- Melting Points : Analogs such as 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit melting points >250°C, indicating high thermal stability due to hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but may vary based on side-chain flexibility.
- Hydrogen Bonding: Crystallographic studies of analogs (e.g., ) reveal intermolecular C–H···O bonds and π-π interactions.
- Ring Puckering : The thiazolo[3,2-a]pyrimidine core in analogs like adopts a flattened boat conformation (deviation of 0.224 Å from planarity), which may influence binding to biological targets.
Pharmacological Potential
Though direct data for the target compound is lacking, structurally related compounds exhibit pharmacological relevance:
- Triazolo[1,5-a]pyrimidine Carboxamides (e.g., compound 5j in ) show moderate yields (43–56%) and high melting points (>240°C), hinting at stability under physiological conditions.
- Thiazolo[3,2-a]pyrimidine Carboxylates (e.g., ) are explored for their antimicrobial and anti-inflammatory properties, likely due to their hydrogen-bonding capacity and planar aromatic systems.
The target compound’s tertiary amine side chain may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.
Biological Activity
N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure includes a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of the butyl(methyl)amino group and the hydroxyl functionality contributes to its pharmacological profile.
Biological Activity Overview
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Many derivatives show significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some compounds within this class demonstrate efficacy against bacterial and fungal pathogens.
- Antileishmanial Effects : Notably, certain derivatives have shown potent activity against Leishmania species.
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives have been identified as promising candidates for cancer therapy. A study highlighted that compounds with modifications at the C5 position exhibited high cytotoxicity against cervical adenocarcinoma (HeLa) cells while maintaining low toxicity towards normal liver cells. The derivative containing a 2-hydroxybenzylidene fragment demonstrated superior efficacy compared to the reference drug Sorafenib .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | M-HeLa | 5.0 | 10 |
| Compound 2 | HuTu 80 | 8.0 | 8 |
| Compound 3 | Chang Liver Cells | 20.0 | >5 |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways essential for cancer cell growth.
- Induction of Apoptosis : It may trigger programmed cell death in malignant cells while sparing normal cells.
- Disruption of DNA Synthesis : Some derivatives act by inhibiting enzymes involved in DNA replication.
Antimicrobial Activity
In addition to antitumor effects, thiazolo[3,2-a]pyrimidines have shown antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for treating infections.
Case Studies
A recent study evaluated the effects of this compound on Leishmania promastigotes. Results indicated a significant reduction in parasite viability at low concentrations, showcasing its potential as an antileishmanial agent .
Q & A
Q. How is the compound synthesized, and what methods are used for structural characterization?
Methodological Answer: Synthesis typically involves cyclocondensation of thiazole precursors with substituted pyrimidine intermediates under reflux conditions. For example, ethyl carboxylate derivatives (e.g., ) are synthesized by reacting thiazolo[3,2-a]pyrimidine cores with benzylidene groups in ethanol. Characterization involves:
- Single-crystal X-ray diffraction (SCXRD): Determines bond lengths (e.g., C–C = 1.381–1.473 Å), angles (e.g., N1–C9–S1 = 112.16°), and space group (e.g., triclinic P1) .
- Spectroscopy: NMR and IR confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹).
- Elemental analysis: Validates purity (e.g., R factor < 0.058 for SCXRD) .
Q. What structural features are critical for its stability and reactivity?
Methodological Answer: Key features include:
- Hydrogen-bonding networks: Stabilize crystal packing via interactions like O–H···O (e.g., 2.7–3.1 Å) .
- Planarity of the thiazolo-pyrimidine core: Dihedral angles (e.g., 5.3° between fused rings) enhance π-π stacking .
- Substituent effects: Electron-withdrawing groups (e.g., carboxamide) increase electrophilicity at C6, influencing reactivity .
Advanced Research Questions
Q. How do substituents on the benzylidene group alter conformational dynamics?
Methodological Answer: Substituents like methoxy () or acetoxy () induce steric and electronic effects:
- Trimethoxy groups (): Increase torsional strain (C17–C18–C19 = 126.5°) but enhance solubility via polar interactions.
- Fluorobenzylidene (): Fluorine’s electronegativity alters charge distribution, affecting dipole moments (validated via DFT calculations).
- Experimental design: Compare SCXRD data (e.g., P2₁/n vs. P1 space groups) to quantify substituent-driven lattice distortions .
Q. How can intermolecular interactions in crystal packing inform solid-state properties?
Methodological Answer: Analyze unit cell packing diagrams (e.g., ):
Q. How do discrepancies between experimental and computational bond parameters arise, and how are they resolved?
Methodological Answer: Discrepancies in bond angles (e.g., C3–N2–C5 = 109.0° experimental vs. 111.5° DFT) may stem from:
Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological applications?
Methodological Answer:
- Bioisosteric replacement: Substitute the butyl(methyl)amino group with pyrrolidinyl () to modulate logP and blood-brain barrier penetration.
- Enzyme inhibition assays: Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence polarization .
- Molecular docking: Align the carboxamide group with ATP-binding pockets (e.g., PDB: 1M17) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
